4-(Trifluoromethyl)-D-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFFPDBJLGAGQL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Fluorinated Amino Acids in Scientific Inquiry
The strategic incorporation of fluorine into amino acids has become a powerful tool in chemical biology and medicinal chemistry. numberanalytics.comchemistryviews.org Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size, as it is a close mimic of hydrogen in terms of steric demand. nih.govresearchgate.net This substitution can profoundly influence the physicochemical properties of amino acids and the peptides or proteins into which they are incorporated. researchgate.net
Key properties altered by fluorination include:
Enhanced Stability: The high strength of the carbon-fluorine bond can increase the metabolic and thermal stability of peptides and proteins. nih.govresearchgate.net This is particularly advantageous for therapeutic proteins and peptide-based vaccines, which often suffer from rapid degradation in vivo. nih.govwalshmedicalmedia.com
Modulated Bioavailability: Fluorination can alter the lipophilicity of an amino acid, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net This provides a mechanism to fine-tune the bioavailability of peptide-based drugs.
Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can modify the pKa values of nearby functional groups, influencing intermolecular interactions and enzymatic reactions. researchgate.net
Probing Biological Processes: Fluorinated amino acids serve as valuable probes for studying protein structure, function, and dynamics. researchgate.net The presence of the ¹⁹F nucleus, a sensitive NMR probe, allows for detailed spectroscopic studies of protein folding, aggregation, and ligand binding without the need for isotopic labeling of the entire protein. nih.gov
The ability to selectively introduce fluorine into amino acids has enabled researchers to investigate enzyme kinetics, protein-protein interactions, and the stability of protein folds with greater precision. researchgate.net These fluorinated analogs have also been explored for the development of anticancer agents and vaccines. walshmedicalmedia.comresearchgate.net
Role of Phenylalanine Derivatives in Contemporary Research Paradigms
Phenylalanine, an essential aromatic amino acid, and its derivatives are fundamental components in a wide array of research applications. researchgate.net The benzyl (B1604629) side chain of phenylalanine provides a versatile scaffold for chemical modification, allowing for the synthesis of a large number of derivatives with tailored properties. researchgate.netrsc.org
Phenylalanine derivatives are integral to several research areas:
Drug Discovery and Development: Modified phenylalanine residues are incorporated into peptides and small molecules to enhance their therapeutic properties. ontosight.ai These derivatives can act as enzyme inhibitors or modulate protein functions, with applications in treating diseases related to amino acid metabolism and protein dysregulation. ontosight.airsc.org For instance, halogenated derivatives of L-phenylalanine have shown neuroprotective effects. ahajournals.org
Materials Science: The self-assembly of phenylalanine derivatives has been harnessed to create novel softgel materials. researchgate.netrsc.org These supramolecular structures have applications in drug delivery, tissue engineering, and environmental remediation, such as the recovery of oil spills and the removal of pollutants. researchgate.netrsc.org
Biochemical and Pharmacological Research: Phenylalanine derivatives are used to study enzyme-substrate interactions and the mechanisms of protein aggregation. nih.govontosight.ai Their unique structures can help to elucidate the specific roles of aromatic residues in biological processes. walshmedicalmedia.com
The chemical modification of the phenyl ring or the amino and carboxyl termini of phenylalanine allows for the creation of a diverse library of compounds with programmable functions. rsc.org
Overview of Research Directions for 4 Trifluoromethyl D Phenylalanine
Chemo-Enzymatic Synthesis Approaches
The integration of enzymatic steps into chemical synthesis routes, known as chemo-enzymatic synthesis, provides significant advantages. These include a reduced environmental footprint, the use of safer reaction conditions, and the ability to perform transformations that are challenging with conventional chemistry. rsc.orgpolimi.it
Biocatalytic Steps in Retrosynthetic Analysis
Retrosynthetic analysis, the process of breaking down a target molecule into simpler precursors, can be enhanced by incorporating biocatalytic steps. For fluorinated D-phenylalanine derivatives, several chemo-enzymatic routes have been developed that start from a common aldehyde precursor. rsc.orgpolimi.it These routes involve key biocatalytic transformations such as reductive amination, transamination, deracemization, and hydroamination. rsc.orgpolimi.it This approach allows for the synthesis of the target molecule in fewer steps and with high enantiomeric excess. rsc.orgpolimi.it For instance, a fully biocatalytic conversion of a cinnamic acid derivative to the corresponding D-phenylalanine has been reported. rsc.orgpolimi.it
Enzymatic Resolution Techniques for Enantioselective Synthesis
Enzymatic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method takes advantage of the high stereoselectivity of enzymes to act on only one enantiomer, allowing for the isolation of the other. For the synthesis of D-phenylalanine derivatives, this often involves the use of enzymes that selectively transform the L-enantiomer, leaving the desired D-enantiomer untouched. plos.orgresearchgate.net
L-amino acid oxidases (LAAOs) are enzymes that catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids. worthington-biochem.comwikipedia.org This stereospecific transformation is highly valuable in the resolution of racemic amino acid mixtures. acs.org LAAOs show a preference for hydrophobic and aromatic L-amino acids, including phenylalanine. worthington-biochem.comnih.gov The enzyme converts the L-enantiomer into an imino acid, which then hydrolyzes to the α-keto acid, while the D-enantiomer remains unreacted. wikipedia.org This allows for the separation and isolation of the enantiomerically pure D-amino acid. researchgate.net LAAOs are flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes and are found in a wide variety of organisms, from bacteria to snake venoms. wikipedia.orgnih.gov
Table 1: Research Findings on L-Amino Acid Oxidase Applications
| Enzyme System | Substrate | Key Finding | Reference |
|---|---|---|---|
| L-amino acid deaminase and D-selective transaminase | Phenylalanine derivatives | Stereoinversion and deracemization | researchgate.net |
D-amino acid transaminases (DAATs) are enzymes that catalyze the reversible transfer of an amino group between a D-amino acid and a keto acid. nih.gov These enzymes utilize pyridoxal-5-phosphate (PLP) as a cofactor. nih.gov In the context of synthesizing D-phenylalanine derivatives, D-selective transaminases can be used in asymmetric synthesis from a prochiral keto-acid precursor. acs.org The equilibrium of the transamination reaction is often close to unity, requiring strategies to drive the reaction towards product formation. nih.gov Protein engineering and computational screening methods are being employed to discover and develop novel D-selective transaminases with improved catalytic properties for industrial applications. researchgate.net
Table 2: Research Findings on D-Selective Transaminase Systems
| Enzyme System | Substrate | Key Finding | Reference |
|---|---|---|---|
| D-amino acid transaminase (DAAT) | Cinnamic acid derivative | Formal D-selective hydroamination in a fully biocatalytic route | rsc.orgpolimi.it |
Whole-Cell Biocatalytic Systems in Stereoselective Production
Whole-cell biocatalysis utilizes entire microbial cells as catalysts, offering several advantages over the use of isolated enzymes. These benefits include simplified catalyst preparation, cofactor regeneration within the cell, and often improved enzyme stability. nih.govtu-dortmund.de Whole-cell systems are particularly effective for multi-step biotransformations. tu-dortmund.de In the synthesis of D-phenylalanine derivatives, recombinant E. coli cells have been engineered to co-express multiple enzymes, creating an in vivo cascade system. nih.gov This approach has been successfully used for the stereoinversion of L-phenylalanine to D-phenylalanine with high conversion efficiency and optical purity. nih.gov For example, a whole-cell biocatalyst expressing an engineered reductase and a formate (B1220265) dehydrogenase for NADH-recycling has been used for the reductive dynamic kinetic resolution of 2-phenylpropanal, achieving high product titers. nih.gov
Table 3: Research Findings on Whole-Cell Biocatalytic Systems
| Biocatalyst | Transformation | Key Finding | Reference |
|---|---|---|---|
| Recombinant E. coli expressing L-amino acid deaminase, meso-diaminopimelate dehydrogenase, and formate dehydrogenase | Stereoinversion of L-Phe to D-Phe | 100% conversion and >99% ee with a substrate concentration of 150 mM | nih.gov |
Stereoinversion and Deracemization Strategies
Stereoinversion and deracemization are powerful strategies to convert a less desired enantiomer into the more valuable one, potentially achieving a theoretical yield of 100%. researchgate.netacs.org These processes often involve a combination of enzymes in a cascade reaction.
For the production of D-amino acids, a common strategy involves the stereoinversion of the corresponding L-amino acid. This can be achieved using a dual-enzyme system consisting of a stereoselective oxidase (e.g., L-amino acid oxidase) to convert the L-enantiomer to an intermediate keto acid, followed by a non-selective reducing agent or a stereoselective reductase/transaminase to convert the keto acid to the desired D-enantiomer. acs.org
Deracemization of a racemic mixture of amino acids can also be accomplished using a similar enzymatic cascade. For instance, a four-enzyme cascade involving an L-amino acid oxidase, a D-amino acid dehydrogenase, a glucose dehydrogenase for cofactor regeneration, and a catalase to remove the hydrogen peroxide byproduct has been developed for the deracemization of phenylalanine derivatives. researchgate.net Another approach utilizes an in vivo cascade in a whole-cell biocatalyst, combining an L-amino acid deaminase with a D-selective dehydrogenase and a formate dehydrogenase for cofactor recycling to achieve highly efficient stereoinversion. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-(Trifluoromethyl)-L-phenylalanine |
| Cinnamic acid |
| D-phenylalanine |
| L-phenylalanine |
| Pyruvate |
| D-alanine |
| 2-phenylpropanal |
| (S)-phenylpropanol |
| L-amino acid |
| D-amino acid |
| α-keto acid |
| Imino acid |
| Hydrogen peroxide |
| D-glucose |
| Formate |
| NADH |
| FAD |
Asymmetric Chemical Synthesis Routes
The development of asymmetric methods to produce enantiomerically pure this compound is crucial for its use in biologically active compounds.
Methodologies for Chiral Control
A key approach to establishing the D-configuration at the α-carbon involves the use of chiral catalysts. One method describes the hydrogenation of (Z)-2-acetylamino-3-(4-trifluoromethylphenyl)acrylic acid in the presence of a chiral transition metal-organophosphorus ligand system. google.com This catalytic system facilitates the stereoselective reduction of the double bond to yield the desired D-enantiomer of the acetylated amino acid, which is then hydrolyzed to afford this compound. google.com The process is carried out under a hydrogen atmosphere at pressures ranging from 0.7 to 4 MPa and temperatures between 20 and 80 °C, achieving high optical purity. google.com
Another strategy for asymmetric synthesis is the use of chiral auxiliaries. Schöllkopf's bis-lactim ether method, for instance, has been successfully applied to the synthesis of photoactive phenylalanine analogs like N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine. nih.govresearchgate.net This methodology involves the alkylation of a chiral glycine (B1666218) equivalent, providing excellent stereocontrol.
Development of Novel Synthetic Pathways
Novel synthetic pathways often focus on the strategic introduction of the trifluoromethylated phenyl ring. A retrosynthetic analysis points to a Negishi cross-coupling reaction as a key step. nih.gov This involves coupling a pre-functionalized aryl bromide with a protected β-iodoalanine derivative. nih.gov The synthesis commences with the nucleophilic trifluoromethylation of a commercially available benzaldehyde (B42025) derivative. nih.gov
An alternative approach involves the catalytic enantioselective isomerization of trifluoromethyl imines. This method utilizes a chiral organic catalyst to facilitate a 1,3-proton shift, converting the imine to the corresponding chiral amine with high enantioselectivity. nih.gov This strategy has proven effective for both aryl and alkyl trifluoromethylated amines. nih.gov
Incorporation into Complex Molecular Architectures
The utility of this compound and its derivatives is fully realized when they are incorporated into larger, more complex molecules such as peptides and photoactivatable probes.
Strategies for Peptide Synthesis Integration
Standard solid-phase peptide synthesis (SPPS) and solution-phase methods are employed to integrate these modified amino acids into peptide chains. sigmaaldrich.comyoutube.com For SPPS, the amino acid is typically protected with an Fmoc group on the amine and attached to a resin support. thermofisher.com Coupling reagents such as HCTU or a combination of EDC and HOBt are used to form the peptide bonds. nih.gov The compatibility of these methods with the trifluoromethyl group allows for the routine synthesis of peptides containing this unnatural amino acid. nih.govthermofisher.com
Table 1: Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Description |
|---|---|
| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole |
Synthesis of Photoactivatable Analogues
Photoactivatable analogues of phenylalanine are valuable tools for studying protein-ligand interactions through photoaffinity labeling. One such analogue, 4'-(1-azi-2,2,2-trifluoroethyl)phenylalanine, incorporates a trifluoromethyl-substituted diazirine moiety, which upon photolysis generates a highly reactive carbene. acs.org The synthesis of these analogues can be complex. For example, the synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine, another photoactive analog, was achieved via Schöllkopf's alkylation. nih.gov Similarly, p-benzoyl phenylalanine (Bpa), a photoactivatable group, can be introduced into peptides during solid-phase synthesis using a Bpa-hydroxybenzotriazole active ester. nih.gov
Synthesis of Trifluoromethyl Ketone-Functionalized Derivatives
Phenylalanine derivatives functionalized with a trifluoromethyl ketone group are of interest for their potential use in generating dioxiranes for oxidation catalysis. nih.govnih.gov A robust synthetic route to these compounds has been developed, featuring a masked ketone strategy and a Negishi cross-coupling reaction. nih.gov In this approach, the ketone is initially masked as an olefin to facilitate the cross-coupling. nih.gov The final step involves the ozonolysis of the olefin to unveil the trifluoromethyl ketone. nih.gov An alternative method for synthesizing trifluoromethyl ketones involves the reaction of benzoic acids with trifluoromethyl trimethylsilane (B1584522) (TMSCF3) in the presence of diethylamino sulfur trifluoride (DAST). georgiasouthern.edu
Table 2: Key Synthetic Strategies for Derivatives
| Derivative Type | Key Synthetic Strategy |
|---|---|
| Photoactivatable Analogues | Introduction of diazirine or azide (B81097) moieties |
| Trifluoromethyl Ketone | Masked ketone strategy followed by ozonolysis |
Applications in Medicinal Chemistry and Drug Discovery
This compound is a non-proteinogenic, synthetic amino acid that has garnered significant interest in the field of medicinal chemistry. As a chiral building block, its unique stereochemistry and the presence of a trifluoromethyl group on the phenyl ring bestow valuable properties upon molecules that incorporate it. The trifluoromethyl moiety can enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable component in the design of novel therapeutic agents.
The incorporation of this compound and its structural isomers into drug candidates is a key strategy in modern pharmaceutical development. These fluorinated amino acids serve as crucial starting materials or intermediates, enabling the synthesis of complex molecules with precise three-dimensional arrangements essential for biological activity.
Fluorinated D-phenylalanine derivatives are critical precursors in the synthesis of certain antidiabetic medications, particularly those in the dipeptidyl peptidase-4 (DPP-4) inhibitor class. researchgate.net These drugs are used for the treatment of type 2 diabetes. researchgate.net While the trifluoromethyl group is a key feature in many advanced pharmaceutical compounds, it is important to note that for the blockbuster drug Sitagliptin, the specific precursor widely cited in chemical and biocatalytic synthesis routes is D-(2,4,5-trifluorophenyl)alanine. researchgate.netrsc.orgpolimi.it This compound, a structural isomer of this compound, undergoes processes such as Arndt-Eistert homologation and amidation to form the final active pharmaceutical ingredient. researchgate.net The synthesis highlights the importance of the D-amino acid configuration and phenyl ring fluorination for achieving high potency and selectivity as a DPP-4 inhibitor. researchgate.netresearchgate.net
Trifluoromethyl-substituted phenylalanines are also valuable intermediates in the creation of targeted anti-cancer agents. Research has shown that a closely related isomer, D-m-(trifluoromethyl)phenylalanine (the 3-substituted isomer), is a key chiral building block for potent inhibitors of SET domain-containing lysine (B10760008) methyltransferase 7 (SETD7 or KMT7). Another application for this meta-substituted isomer is in the synthesis of inhibitors for Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), an enzyme implicated in various cancers. The incorporation of these non-natural amino acids is crucial for the potency and selectivity of the resulting inhibitors.
The search for novel antibiotics has led researchers to explore synthetic peptide libraries and novel chemical scaffolds. This compound has been identified as a candidate for inclusion in semi-random peptide libraries designed to discover new antimicrobial sequences. Furthermore, the broader class of compounds containing a 4-(trifluoromethyl)phenyl moiety has demonstrated antimicrobial potential. For instance, salicylanilide (B1680751) 4-(trifluoromethyl)benzoates have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. This suggests that the chemical properties imparted by the trifluoromethylphenyl group could be advantageous in developing new classes of antibiotics.
The unique properties of this compound make it a valuable tool for researchers investigating treatments for neurological disorders. Its ability to influence the stability and binding of parent compounds allows for the exploration of new therapeutic approaches for complex conditions affecting the central nervous system.
Ischemic stroke and the subsequent reperfusion injury are major causes of disability and death, characterized by complex pathological processes including excitotoxicity and inflammation. While direct studies on this compound are limited, significant research has been conducted on a related derivative, 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine Acid (AE-18) . It is important to note that AE-18 is a derivative of the L-enantiomer, not the D-enantiomer.
In animal models of middle cerebral artery occlusion-reperfusion (MCAO/R), a common model for ischemic stroke, AE-18 has demonstrated neuroprotective effects. Studies have shown that its administration can reduce neurological damage and decrease infarct volume. The proposed mechanisms for these effects include the inhibition of excitotoxicity and the improvement of blood-brain barrier permeability. Research indicates that AE-18 may be a promising candidate for the treatment of cognitive decline following chronic cerebral hypoperfusion injury by helping to restore blood supply and promoting neurogenesis in the hippocampus.
Table 1: Investigated Therapeutic Applications of Trifluoromethyl-Phenylalanine Analogs
| Therapeutic Area | Target Example | Key Phenylalanine Building Block | Reference |
|---|---|---|---|
| Antidiabetic | Sitagliptin (DPP-4 Inhibitor) | D-(2,4,5-trifluorophenyl)alanine | researchgate.netrsc.org |
| Anti-Cancer | Lysine Methyltransferase 7 (KMT7) Inhibitors | D-m-(trifluoromethyl)phenylalanine | |
| Anti-Cancer | Prolyl Isomerase (Pin1) Inhibitors | D-m-(trifluoromethyl)phenylalanine | |
| Antibiotic | Antimicrobial Peptides | This compound | |
| Neurological (Stroke) | Neuroprotection | 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine Acid (AE-18) |
Exploration in Neurological Disease Research
Mechanistic Insights into Neuroprotection (e.g., Excitotoxicity, BBB Permeability, VEGF, BDNF)
The neuroprotective potential of compounds structurally related to this compound has been explored, providing insights into several protective mechanisms. A synthetic derivative, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has demonstrated the ability to ameliorate chronic cerebral hypoperfusion (CCH) injury. nih.gov Studies revealed that AE-18 can recover learning and memory in rat models of CCH. nih.gov This effect is attributed to its capacity to restore cerebral blood flow and promote neurogenesis in the hippocampus. nih.gov
The mechanism underlying these neuroprotective effects involves key neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF). nih.gov In vitro studies have shown that the derivative AE-18 promotes neuronal proliferation and differentiation through the upregulation of BDNF via the PI3K/Akt/CREB pathway. nih.gov BDNF is a critical neurotrophin that supports neuronal survival, growth, and differentiation. mdpi.com It plays a vital role in modulating dendritic length and complexity and is fundamental for synaptic plasticity, a cellular mechanism underlying learning and memory. mdpi.commednexus.org The activation of its receptor, TrkB, triggers signaling cascades like MAPK/ERK and PI3K/Akt that promote neuronal health. mdpi.com
Vascular endothelial growth factor (VEGF) is another key factor in neuroprotection, often working in concert with BDNF. mednexus.orgnih.gov Both BDNF and VEGF have been shown to promote the growth of neurites from cultured major pelvic ganglia (MPG), with combined treatment producing the most robust effect. nih.gov VEGF is understood to promote neurite outgrowth by interacting with VEGF-receptor-2 and activating the Rho/ROCK signaling pathway. nih.gov
The ability of a compound to exert neuroprotective effects is contingent upon its capacity to cross the blood-brain barrier (BBB). psu.edu BBB permeability is a critical factor in the development of drugs targeting the central nervous system. psu.edu It is often quantified as the permeability-surface area product (PS), which is a direct measure of uptake clearance across the barrier. psu.edu The neuroprotective effects observed with derivatives like AE-18 suggest sufficient BBB penetration to achieve therapeutic concentrations in the brain. nih.gov
Table 1: Neurotrophic Factor Mechanisms
| Factor | Receptor | Key Signaling Pathway(s) | Primary Neuroprotective Role |
|---|---|---|---|
| BDNF | TrkB | PI3K/Akt/CREB, MAPK/ERK | Promotes neuronal survival, differentiation, and synaptic plasticity. nih.govmdpi.commdpi.com |
| VEGF | VEGF-R2 | Rho/ROCK | Promotes neurite outgrowth and angiogenesis. nih.gov |
Drug Repurposing Initiatives and Target Identification
Drug repurposing represents a key strategy for identifying new therapeutic uses for existing or investigational drugs, potentially accelerating the development process. uq.edu.aunih.gov A critical component of these initiatives is the precise identification of the molecular targets through which a compound exerts its biological effects. researchgate.net Chemical probes, particularly those utilizing photoaffinity labeling, are powerful tools for this purpose. uq.edu.au
Derivatives of phenylalanine, including those with trifluoromethyl and diazirine groups, are instrumental in the development of protein capturing probes. researchgate.netnih.gov The trifluoromethyldiazirine group is a photo-reactive moiety that, upon exposure to UV light, forms a highly reactive carbene that can covalently bind to nearby interacting proteins. nih.gov This allows for the "capture" of target proteins, enabling their subsequent identification.
A photoactivatable analog, 4-(3-(trifluoromethyl)-3H-diazin-3-yl)-l-phenylalanine (TfmdF), has been developed as a noncanonical amino acid that can be incorporated into proteins using genetic code expansion (GCE). nih.gov This technique allows the probe to be placed at specific sites within a protein's amino acid sequence, facilitating targeted photo-crosslinking studies to map protein-ligand and protein-protein interactions. nih.gov The synthesis of such probes, like (3- and 4-trifluoromethyldiazirinyl)-D-phenylalanine, can be achieved from the corresponding diazirinyl benzyl (B1604629) bromide derivatives. rsc.org These minimalist photo-reactive probes are invaluable tools in chemical biology for identifying the direct binding partners of bioactive small molecules. researchgate.net
The RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 is an essential enzyme for viral RNA replication, making it a highly conserved and attractive target for antiviral drugs. nih.govpeerj.com Drug repurposing efforts have focused on identifying inhibitors of this critical viral component. frontiersin.org
In this context, protein capturing probes have been designed and synthesized to identify the precise targets of potential antiviral drugs. researchgate.net Photoaffinity probes based on the structures of approved drugs have been developed to screen for interactions with recombinant human coronavirus SARS-CoV-2 RdRp. researchgate.net One such novel photoaffinity probe, RD-1, was found to display good affinity with the SARS-CoV-2 RdRp, demonstrating the utility of this approach. researchgate.net While not specifying this compound itself, this research exemplifies the application of its photoactivatable derivatives in identifying and validating targets for significant pathogens like SARS-CoV-2. This strategy provides a rapid and efficient method for drug repurposing and for elucidating the structural basis for the efficacy of various medicines. researchgate.net
Role in Receptor-Ligand Interaction Studies
The unique properties of this compound and its derivatives make them valuable tools for investigating the molecular details of receptor-ligand interactions, particularly in the field of chemoreception.
The perception of sweet taste is mediated by a specific G protein-coupled receptor (GPCR) that is a heterodimer composed of the T1R2 and T1R3 subunits. rsc.orgscience.gov This receptor recognizes a wide variety of sweet-tasting molecules, including sugars, artificial sweeteners, and certain D-isomers of amino acids. researchgate.netnih.gov The ability of the T1R2-T1R3 receptor to bind to such a diverse array of ligands has made the elucidation of its chemoreception mechanism a significant area of research. rsc.org
To probe these mechanisms, photoactivatable derivatives of sweeteners have been synthesized. Specifically, (3- and 4-trifluoromethyldiazirinyl)-D-phenylalanine derivatives have been created for use as molecular probes. rsc.orgrsc.org These derivatives act as photoaffinity labels; after binding to the sweet taste receptor, they can be activated by light to form a covalent bond with the receptor's binding pocket. This allows researchers to identify the specific amino acid residues that are crucial for ligand recognition and the chemoreception of each sweetener. rsc.org This chemical biology approach complements molecular and computational modeling techniques used to predict the 3D structure of the sweetener-receptor complex. rsc.org
Table 2: Sweet Taste Receptor Components
| Receptor Subunit | Function | Role in Sweet Taste |
|---|---|---|
| T1R2 | Ligand Binding | Forms one half of the heterodimeric sweet taste receptor; crucial for recognizing many sweeteners. rsc.orgscience.gov |
| T1R3 | Ligand Binding & Dimerization | Forms the other half of the heterodimer; contains binding sites for some sweeteners and inhibitors. rsc.orgscience.gov |
Modified derivatives of this compound are synthesized specifically for use in receptor binding assays to explore structure-activity relationships. rsc.org The incorporation of a trifluoromethyldiazirine group creates a photo-reactive probe that is essential for photoaffinity labeling studies, as described above. rsc.orgrsc.org
For instance, the synthesis of trifluoromethyldiazirine-based derivatives of the sweet taste inhibitor lactisole has been reported. rsc.org When these modified compounds were evaluated in human sweet receptor assays, the (S)-isomers of the 4- and 3-position derivatives were found to have an identical affinity to the original, optically pure (S)-lactisole. rsc.org This demonstrates that the modification did not disrupt the critical interactions required for binding, validating its use as a probe.
This strategy is part of a broader approach in medicinal chemistry where specifically modified derivatives are prepared as probes for the ligand-binding domains (LBD) of various receptors. nih.gov Competitive binding analysis using these probes allows for enhanced insight into the physicochemical factors that influence receptor affinity and efficacy. nih.gov
Applications of 4 Trifluoromethyl D Phenylalanine in Chemical Biology and Advanced Analytical Techniques
Design and Utilization of Photoaffinity Probes
Photoaffinity probes are powerful tools for identifying and mapping the binding sites of small molecules on their protein targets. nih.gov These probes are designed with a photoreactive group that, upon activation with light, forms a highly reactive intermediate capable of covalently bonding to nearby molecules, effectively "trapping" transient interactions. qub.ac.ukcreative-proteomics.com
A common strategy in the design of photoaffinity probes involves the incorporation of a diazirine moiety. Specifically, the trifluoromethyl-phenyl-diazirine (TPD) group is a highly effective carbene-generating photolabel. nih.gov This functional group is relatively small, which minimizes perturbation of the parent molecule's biological activity. qub.ac.uk Upon irradiation with UV light (typically around 350 nm), the diazirine ring loses a molecule of nitrogen (N₂) to generate a highly reactive and short-lived carbene intermediate. nih.govnih.gov
This carbene can then rapidly and non-selectively insert into adjacent C-H or heteroatom-H bonds, forming a stable covalent linkage with the target biomolecule. nih.gov The TPD group is favored for its stability in the dark, rapid photolysis, and the high reactivity of the resulting carbene, making it a useful component in photochemical probes. nih.gov Analogues of 4-(Trifluoromethyl)-D-phenylalanine incorporating a diazirine group are thus designed as photoaffinity probes to map the binding pockets of receptors and enzymes.
The site-specific incorporation of non-natural amino acids (nnAAs) like photoreactive phenylalanine analogues into proteins is a cornerstone of modern chemical biology. This is achieved by repurposing the cellular translation machinery. The process involves an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA) pair, which are "orthogonal" to the host organism's native synthetases and tRNAs.
This engineered aaRS is specifically evolved to recognize the non-natural amino acid and attach it to (or "charge") its cognate tRNA. This "mischarged" tRNA, now carrying the nnAA, is delivered to the ribosome during protein synthesis. When the ribosome encounters a unique codon (often the amber stop codon, UAG) that has been introduced into the gene of interest at a specific site, the mischarged tRNA binds to this codon and incorporates the nnAA into the growing polypeptide chain. While some aminoacyl tRNA synthetases can naturally mischarge tRNAs with amino acids similar to their cognate one, this process is typically controlled by editing mechanisms to prevent mistranslation. nih.gov The engineered orthogonal system bypasses these controls for the specific nnAA, enabling its precise installation.
Once a photoreactive amino acid such as a diazirine-containing analogue of this compound is incorporated into a specific site within a protein, it becomes a powerful tool for functional analysis. creative-proteomics.com This technique allows researchers to map protein-protein, protein-DNA, and protein-lipid interactions in their native cellular environment. nih.govcreative-proteomics.com
Upon photoactivation, the carbene generated from the photoreactive side chain will covalently crosslink to any molecule in its immediate vicinity. These crosslinked complexes can then be isolated and analyzed using techniques like mass spectrometry to identify the binding partners and pinpoint the exact sites of interaction. This method is invaluable for capturing weak or transient interactions that are often missed by other techniques and is widely applied in drug discovery to identify the binding sites of small molecules on their protein targets. creative-proteomics.com
Enzyme Mechanism and Activity Studies
Fluorinated amino acids serve as critical probes for investigating the mechanisms and substrate specificities of enzymes due to the unique steric and electronic properties of the fluorine atom and trifluoromethyl group.
Phenylalanine Ammonia Lyase (PAL) is a key enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, the first step in the phenylpropanoid pathway in plants and fungi. rsc.org The enzyme exhibits broad substrate specificity and can accept various substituted phenylalanine analogues. nih.gov This property makes it a useful subject for studies with compounds like 4-(Trifluoromethyl)-L-phenylalanine (the enantiomer typically recognized by PAL).
The catalytic mechanism is proposed to involve an electrophilic attack from the enzyme's methylidene-imidazolone (B12365479) (MIO) cofactor on the aromatic ring of the substrate. nih.govnih.gov Studying the enzyme's activity with analogues containing electron-withdrawing groups, such as a trifluoromethyl group at the para position, provides insight into this electronic mechanism. The strong electron-withdrawing nature of the CF₃ group deactivates the aromatic ring towards electrophilic attack, and measuring the kinetic parameters for this substrate can help validate the proposed mechanism. Several studies have documented the kinetic constants for various halogenated L-phenylalanines with PAL from parsley, demonstrating its tolerance for substituted substrates. nih.gov
| Substrate (L-enantiomer) | Relative Vmax (%) | Km (mM) | Vmax/Km |
| L-Phenylalanine | 100 | 0.27 | 100 |
| 4-Fluoro-L-phenylalanine | 102 | 0.17 | 162 |
| 4-Chloro-L-phenylalanine | 67 | 0.08 | 226 |
| 2-Fluoro-L-phenylalanine | 134 | 0.03 | 1208 |
This table presents kinetic data for Phenylalanine Ammonia Lyase with various substrates, illustrating its broad specificity. Data for the 4-(Trifluoromethyl) derivative would provide further insight into electronic effects on catalysis.
The field of fluorine biocatalysis is expanding, with a growing number of enzymes being identified that can accept and transform fluorinated substrates. nih.gov This opens up possibilities for the enzymatic synthesis of fluorinated D-amino acids like this compound. Enzymes such as meso-diaminopimelate dehydrogenases have shown promise in the biosynthesis of various D-amino acids and have broad substrate specificity. nih.gov
Furthermore, other enzymes have demonstrated the ability to perform reductive amination on fluorinated keto-acids. For instance, dehydrogenases have been successfully used to convert trifluoropyruvate into trifluoroalanine, showcasing the potential for biocatalytic routes to amino acids bearing a trifluoromethyl group. nih.govresearchgate.net These enzymatic methods offer a sustainable and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure fluorinated amino acids.
Metabolic and Biotransformation Pathway Analysis
The study of how biological systems process unnatural amino acids is crucial for understanding their potential effects and for designing novel therapeutic agents. The metabolic fate of this compound is of particular interest, especially within microbial systems which are known for their diverse metabolic capabilities.
Bacteria have evolved intricate pathways for the metabolism of amino acids, including D-isomers, which are key components of the bacterial cell wall peptidoglycan. chemicalbook.comfu-berlin.de The metabolism of D-amino acids in bacteria is primarily facilitated by enzymes such as D-amino acid dehydrogenases and D-amino acid transaminases, which can convert them into their corresponding α-keto acids. nih.govbrandeis.edu For instance, some bacteria can utilize D-amino acids as a sole carbon source for growth. nih.gov
The anaerobic degradation of phenylalanine in some hyperthermophilic archaea and mesophilic bacteria proceeds through its conversion to phenylacetate. nih.gov While specific studies on the complete microbial degradation of this compound are limited, research on related fluorinated aromatic compounds provides insight into its likely metabolic pathway. A bacterial strain capable of degrading microcystin (B8822318) has been shown to hydrolyze ochratoxin A to produce L-phenylalanine, indicating its ability to act on amino acid-containing compounds. nih.gov However, the degradation of a D-amino acid derivative was observed to be much slower than its L-counterpart. nih.gov
The introduction of a trifluoromethyl group to the phenylalanine ring significantly impacts its metabolic fate in bacteria. The strong carbon-fluorine bond makes the trifluoromethyl group highly resistant to degradation. Studies on the bacterial cometabolism of 4-trifluoromethyl-benzoate have shown that while initial enzymatic reactions such as dioxygenation can occur, the metabolic pathway is often halted.
The enzymatic machinery of bacteria that degrade aromatic compounds can process trifluoromethylated substrates, but this frequently leads to the accumulation of dead-end metabolites. A common observation is the formation of a trifluoromethyl-substituted muconate semialdehyde, specifically 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate (TFHOD), which is resistant to further enzymatic attack by hydrolases. This metabolic stalling is attributed to the strong negative inductive effect of the trifluoromethyl group, which inhibits the heterolysis of carbon-carbon bonds required for complete degradation.
This resistance to complete breakdown suggests that while this compound may undergo initial enzymatic transformations in bacteria, such as deamination or transamination, the resulting trifluoromethylated phenylpyruvic acid or other intermediates are likely to be recalcitrant to further metabolism, potentially leading to their accumulation.
Structural and Conformational Studies in Peptides and Proteins
The unique electronic and steric properties of the trifluoromethyl group make this compound a valuable tool for investigating the structure and conformation of peptides and proteins.
Table 1: Comparison of pKa Values for the α-Carboxyl Group
| Amino Acid | Predicted pKa1 (α-carboxyl) |
|---|---|
| L-Phenylalanine | ~2.20 |
Data for L-Phenylalanine is a generally accepted approximate value, while the value for 4-(Trifluoromethyl)-L-phenylalanine is a predicted value.
The conformation of the peptide backbone is significantly influenced by the isomerization of the amide bond, which can exist in either a cis or trans conformation. For most amino acid residues, the trans conformation is overwhelmingly favored due to steric hindrance. The introduction of a bulky trifluoromethyl group on the phenyl ring of a phenylalanine residue is expected to further favor the trans conformation of the preceding amide bond to minimize steric clashes. While specific quantitative data for peptides containing this compound is scarce, studies on peptides with other bulky or fluorinated residues provide insights. For instance, the introduction of fluorinated proline analogs has been shown to influence the cis/trans equilibrium. hw.ac.uknih.gov
One of the most powerful applications of this compound is its use as a ¹⁹F-NMR probe for studying protein structure and dynamics. The fluorine-19 nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive nucleus for NMR spectroscopy. Furthermore, the absence of fluorine in naturally occurring proteins means that a ¹⁹F label provides a background-free signal.
The three equivalent fluorine atoms of the trifluoromethyl group provide a strong, sharp NMR signal. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment within the protein. nih.gov Changes in protein conformation, ligand binding, or protein-protein interactions can induce significant changes in the ¹⁹F chemical shift, allowing these events to be monitored with high precision. nih.gov
The site-specific incorporation of 4-(trifluoromethyl)-L-phenylalanine into proteins has been used to study subtle conformational changes, even at long distances from the active site. nih.gov The sensitivity of the trifluoromethyl group's chemical shift to the polarity of its environment makes it an excellent reporter of local changes in protein structure. nih.gov
Table 2: Properties of ¹⁹F as an NMR Probe
| Property | Value/Description |
|---|---|
| Spin | 1/2 |
| Natural Abundance | 100% |
| Relative Sensitivity (vs ¹H) | ~83% |
This high sensitivity, combined with the ability to introduce the label at specific sites, makes this compound an invaluable tool for detailed structural and functional studies of proteins and other biological macromolecules.
Future Directions and Emerging Research Opportunities
Advancements in Synthetic Methodologies for Enhanced Stereoselectivity
The synthesis of trifluoromethylated amino acids, including 4-(Trifluoromethyl)-D-phenylalanine, with high stereoselectivity remains a key area of research. researchgate.net Modern strategies focus on developing more efficient and environmentally friendly methods to obtain enantiomerically pure compounds.
Recent advancements include the use of biocatalytic N–H bond insertion with acceptor-acceptor carbene donors, offering a sustainable approach to enantioenriched α-trifluoromethylated amines. nih.gov Another promising method is the photoredox microfluidic synthesis, which allows for a general and controllable protocol for producing α-CF3 amino acids using continuous flow technology. nju.edu.cn This technique is particularly valuable for large-scale peptide synthesis. nju.edu.cn
Researchers have also developed chiral phase-transfer catalysts to achieve highly chemo-, regio-, diastereo-, and enantioselective umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles. nih.gov This catalytic asymmetric transformation provides a high-yield route to enantiomerically enriched chiral trifluoromethylated γ-amino acids. nih.gov Furthermore, solvent-controlled asymmetric Strecker reactions have been developed for the stereoselective synthesis of α-trifluoromethylated α-amino acids, where the stereoconfiguration can be controlled by the choice of solvent. acs.org
The use of chiral auxiliaries, such as N-tert-butylsulfinylimines and FOX chiral fluoromethylated oxazolidines, has proven effective in diastereoselective synthesis. acs.orgcyu.fr These methods often allow for the separation of diastereoisomers to yield enantiomerically pure α-trifluoromethylated compounds. cyu.fr Additionally, practical syntheses of chiral β-trifluoromethyl-β-amino acids have been achieved through diastereoselective aza-Michael additions in aqueous media, highlighting a move towards greener chemistry. elsevierpure.comresearchgate.net
| Synthetic Strategy | Key Features | Outcome |
| Biocatalytic N–H Bond Insertion | Utilizes enzymes for sustainable synthesis. nih.gov | Enantioenriched α-trifluoromethylated amines. nih.gov |
| Photoredox Microfluidic Synthesis | Employs visible light and continuous flow technology for precise control. nju.edu.cn | General protocol for α-CF3 amino acids, suitable for large-scale synthesis. nju.edu.cn |
| Chiral Phase-Transfer Catalysis | Enables asymmetric umpolung reaction of trifluoromethyl imines. nih.gov | High-yield access to enantiomerically enriched trifluoromethylated γ-amino acids. nih.gov |
| Asymmetric Strecker Reaction | Solvent-controlled stereoselectivity. acs.org | Optically active α-trifluoromethylated α-amino acids. acs.org |
| Chiral Auxiliaries | Use of compounds like N-tert-butylsulfinylimines and FOX oxazolidines. acs.orgcyu.fr | High diastereoselectivity and access to enantiomerically pure compounds. cyu.fr |
| Aza-Michael Addition | Performed in aqueous media for a greener process. elsevierpure.comresearchgate.net | Enantioenriched β-trifluoromethyl-β-amino acid derivatives. elsevierpure.comresearchgate.net |
Expansion of Therapeutic Applications
One area of exploration is in the development of novel therapeutics for ischemic stroke. nih.gov A derivative of 4-Trifluoromethyl-phenylalanine has shown promise in preventing and treating focal cerebral ischemia-reperfusion injury in preclinical models. nih.gov The compound appears to work through multiple mechanisms, including the inhibition of excitotoxicity and improvement of blood-brain barrier permeability. nih.gov
Furthermore, modified Luteinizing Hormone-Releasing Factor (LHRF) analogs containing 6-(this compound) are being investigated for their therapeutic potential. ontosight.ai The introduction of this unnatural amino acid can lead to altered pharmacological properties. ontosight.ai There is also emerging research into the use of trifluoromethyl diazirine-based compounds, derived from phenylalanine, as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. mdpi.com
The application of fluorinated amino acids in Positron Emission Tomography (PET) is another expanding field. nih.gov For instance, 18F-trifluoromethylated cysteines have been designed as potential tracers for glioma imaging, offering the advantage of the longer half-life of 18F compared to 11C. nih.gov This highlights the potential for developing 18F-labeled this compound as a PET imaging agent for various diseases.
| Therapeutic Area | Compound/Application | Mechanism/Potential Benefit |
| Ischemic Stroke | 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18) | Reduces neurological damage, decreases infarct volume, and improves motor disturbances. nih.gov |
| Hormonal Therapies | 6-(this compound)-LHRF | Modified LHRF analog with potential for altered therapeutic effects. ontosight.ai |
| Antiviral Agents | Trifluoromethyl diazirine inhibitor of SARS-CoV-2 Mpro | Selective inhibition of a key viral enzyme. mdpi.com |
| Oncology Imaging | 18F-Trifluoromethylated amino acids for PET | Potential for improved diagnostic imaging of tumors like glioma. nih.govnih.gov |
Novel Applications in Chemical Biology Tool Development
The trifluoromethyl group serves as an excellent nuclear magnetic resonance (NMR) probe due to the high sensitivity of the 19F nucleus. nih.gov 4-(Trifluoromethyl)-L-phenylalanine has been recognized as a sensitive, site-specific probe for 19F NMR studies of proteins. nih.gov Incorporating this amino acid into proteins allows for the elucidation of distinct protein conformers and states, providing valuable insights into protein structure and function. nih.gov The chemical shift of the 19F nucleus is highly sensitive to the local environment, making it a powerful tool to monitor subtle changes. nih.gov
In addition to being a passive probe, trifluoromethylated amino acids are being developed into reactive chemical biology tools. For example, trifluoromethyl diazirine derivatives can be used as photo-activatable cross-linkers to study protein-protein interactions. mdpi.com Upon photoactivation, the diazirine forms a reactive carbene that can covalently bind to interacting partners, allowing for their identification. mdpi.com
The introduction of trifluoromethyl groups can also significantly increase the hydrophobicity of peptides, a property that can be harnessed in the design of new chemical biology tools. acs.org This enhanced hydrophobicity can influence peptide folding, stability, and interactions with biological membranes. acs.org
| Application | Technique | Advantage |
| Protein Structure and Dynamics | 19F NMR Spectroscopy | The trifluoromethyl group provides a sensitive and specific signal for monitoring protein conformation and environment. nih.gov |
| Probing Protein-Protein Interactions | Photo-activatable Cross-linking | Trifluoromethyl diazirine derivatives can be used to covalently trap and identify binding partners. mdpi.com |
| Modulating Peptide Properties | Enhanced Hydrophobicity | The trifluoromethyl group can be used to systematically alter the physicochemical properties of peptides for various chemical biology applications. acs.org |
Computational Biology and Molecular Modeling in Predicting Compound Behavior
Computational methods are becoming increasingly indispensable in predicting the behavior of molecules like this compound and in guiding the design of new compounds. Molecular dynamics (MD) simulations and docking studies are powerful tools for understanding how this amino acid influences peptide and protein structure and function.
A significant advancement in this area is the development of specific force field parameters for fluorinated aromatic amino acids, including 4-trifluoromethyl-phenylalanine, for use in MD simulations with software like AMBER. acs.org These parameters enable more accurate atomic-level simulations of proteins containing this unnatural amino acid, facilitating the study of their conformational propensities and interactions. acs.org Such simulations have shown that the substitution with 4-trifluoromethyl-phenylalanine can introduce minimal perturbations to the global protein structure while influencing local interactions. acs.org
Computational docking studies are being employed to predict the binding modes of trifluoromethyl-containing inhibitors to their target proteins. ucl.ac.uk For example, docking has been used to understand the interaction of a trifluoromethyl diazirine inhibitor with the active site of SARS-CoV-2 Mpro, revealing key contacts and guiding further inhibitor design. mdpi.com Molecular modeling is also used in the design of fragment libraries for fragment-based drug discovery, where computational screening identifies promising candidates for synthesis and biological testing. ucl.ac.uk
Furthermore, Density Functional Theory (DFT) calculations are used to corroborate experimental findings, such as the observed chemical shift dispersion of trifluoromethyl probes in different solvent environments in 19F NMR studies. nih.gov These computational approaches, in synergy with experimental work, are accelerating the development of new applications for this compound.
| Computational Method | Application | Key Findings/Purpose |
| Molecular Dynamics (MD) Simulations | Studying fluorinated proteins | Development of force field parameters (e.g., for AMBER) allows for accurate simulation of protein structure and dynamics. acs.org |
| Molecular Docking | Predicting ligand-protein interactions | Understanding the binding mode of inhibitors and guiding the design of new therapeutic agents. mdpi.comucl.ac.uk |
| Density Functional Theory (DFT) | Corroborating experimental data | Confirming trends in properties like 19F NMR chemical shifts. nih.gov |
| Fragment-Based Drug Discovery | Designing inhibitor libraries | In silico screening of fragment libraries to identify potential binders to a target protein. ucl.ac.uk |
Q & A
Basic: What analytical techniques are recommended for confirming the identity and purity of 4-(Trifluoromethyl)-D-phenylalanine in synthetic products?
Answer:
The compound’s identity and purity can be confirmed using liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) . For example, LCMS analysis of this compound derivatives yields a molecular ion peak at m/z 757 [M+H]+ under optimized conditions, while HPLC retention times (e.g., 1.23 minutes using condition SQD-FA05) provide additional validation . These methods are critical for distinguishing between D- and L-enantiomers and ensuring synthetic fidelity.
Advanced: How can researchers achieve high-purity enantiomeric resolution of this compound?
Answer:
A robust method involves fluorescence spectroscopy combined with β-cyclodextrin guest-host chemistry and partial least-squares regression (PLS-1) modeling. This approach quantifies enantiomeric composition by analyzing spectral shifts induced by chiral interactions. For phenylalanine analogs, β-cyclodextrin achieves a root-mean-square percent relative error (RMS%RE) of 1.3–3.0% for D-enantiomer quantification, outperforming absorption-based methods . Ensure guest-host concentrations are optimized to minimize error margins.
Basic: What are the structural and functional implications of the trifluoromethyl group in this compound?
Answer:
The trifluoromethyl (-CF₃) group enhances metabolic stability by resisting oxidative degradation and increases lipophilicity, improving membrane permeability. This modification is pivotal in designing peptidomimetics for targeting hydrophobic binding pockets in enzymes or receptors, as seen in kinase inhibitors and antiviral agents . The electron-withdrawing nature of CF₃ also influences electronic properties of aromatic systems, altering reactivity in coupling reactions.
Advanced: How can researchers incorporate this compound into complex biomolecules while preserving stereochemical integrity?
Answer:
Use carbodiimide-mediated coupling reactions under inert atmospheres (e.g., argon) to avoid racemization. For example, the compound has been successfully integrated into carboxamide derivatives via tert-butyl ester intermediates, with reaction progress monitored by LCMS (m/z 757 [M+H]+) . Optimize solvent polarity (e.g., toluene or dichloromethane) and stoichiometry to minimize side reactions. Post-synthesis, validate stereochemistry via chiral HPLC or the fluorescence-cyclodextrin method .
Basic: What spectroscopic methods are suitable for characterizing the electronic environment of this compound?
Answer:
¹⁹F NMR spectroscopy is highly sensitive to the trifluoromethyl group’s electronic environment, providing insights into conformational changes or intermolecular interactions. Additionally, UV-Vis spectroscopy (e.g., absorption at ~275 nm for phenylalanine derivatives) can monitor aromatic transitions influenced by the CF₃ substituent . Pair these with FT-IR to confirm functional groups (e.g., C-F stretching at 1100–1200 cm⁻¹).
Advanced: What strategies mitigate metabolic instability in fluorinated amino acid derivatives like this compound?
Answer:
The CF₃ group inherently reduces oxidative metabolism, but further stabilization can be achieved via N-terminal acetylation or backbone cyclization . For in vitro assessment, incubate the compound with liver microsomes and quantify degradation using LC-MS/MS. Compare half-life (t₁/₂) and intrinsic clearance (CLint) to non-fluorinated analogs to evaluate metabolic resistance. Such studies are critical for optimizing pharmacokinetic profiles in drug candidates .
Basic: How does the D-configuration of 4-(Trifluoromethyl)-phenylalanine influence its biological activity compared to the L-enantiomer?
Answer:
The D-enantiomer resists proteolytic degradation, making it suitable for stable peptide-based therapeutics. For example, D-amino acids are used in antimicrobial peptides and enzyme-resistant ligands. In contrast, L-forms are metabolically active but prone to enzymatic cleavage. Chiral switching can thus enhance bioavailability, as demonstrated in antiviral and anticancer scaffolds .
Advanced: What computational tools aid in predicting the binding affinity of this compound-containing peptides?
Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions between fluorinated peptides and target proteins. Parameterize the CF₃ group using force fields (e.g., CHARMM36) to account for its electronegativity and steric effects. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .
Basic: What synthetic challenges arise when introducing the trifluoromethyl group into phenylalanine derivatives?
Answer:
Key challenges include regioselectivity (avoiding ortho/meta byproducts) and racemization during functionalization. Electrophilic trifluoromethylation via Umemoto’s reagent or transition-metal catalysis (e.g., Pd-mediated cross-coupling) are common strategies. Post-synthesis, rigorous purification (e.g., preparative HPLC) is required to isolate the desired para-substituted isomer .
Advanced: How can researchers validate the biological activity of this compound in enzyme inhibition assays?
Answer:
Use fluorescence polarization assays or radiolabeled substrates to measure inhibition constants (Ki). For kinase targets (e.g., DYRK1A), compare IC₅₀ values of fluorinated vs. non-fluorinated analogs. The CF₃ group’s steric bulk and hydrophobicity often enhance binding to ATP-binding pockets, as seen in kinase inhibitors with IC₅₀ values <100 nM . Pair these with X-ray crystallography to resolve binding modes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
